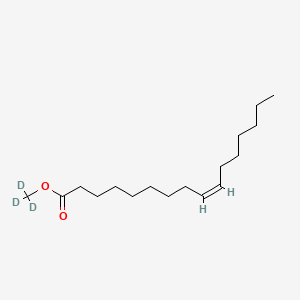
trideuteriomethyl (Z)-hexadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideuteriomethyl (Z)-hexadec-9-enoate is a deuterated fatty acid ester Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, resulting in a compound with unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (Z)-hexadec-9-enoate typically involves the deuteration of methyl groups in the presence of deuterium oxide (D2O) and a suitable catalyst. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3, which is then reduced to form trideuteriomethylamine . This intermediate can be further reacted with hexadec-9-enoic acid to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Trideuteriomethyl (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The deuterium atoms in the methyl group can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of hexadec-9-enoic acid or corresponding alcohols.
Reduction: Formation of trideuteriomethyl hexadec-9-enol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Trideuteriomethyl (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of trideuteriomethyl (Z)-hexadec-9-enoate involves its incorporation into biological systems where it can replace natural fatty acids. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of metabolic pathways and enzyme activities. The compound can interact with various molecular targets, including enzymes involved in fatty acid metabolism and transport proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trideuteriomethyl (Z)-octadec-9-enoate: Another deuterated fatty acid ester with similar properties but a longer carbon chain.
Trideuteriomethyl (Z)-dodec-9-enoate: A shorter-chain analog with similar applications in research and industry.
Uniqueness
Trideuteriomethyl (Z)-hexadec-9-enoate is unique due to its specific chain length and the presence of deuterium atoms, which confer stability and resistance to metabolic processes. This makes it particularly useful in studies requiring stable isotope-labeled compounds.
Propriétés
Formule moléculaire |
C17H32O2 |
|---|---|
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
trideuteriomethyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-/i2D3 |
Clé InChI |
IZFGRAGOVZCUFB-ZDJLJVEESA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


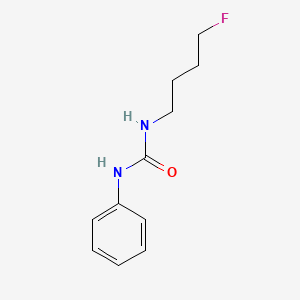
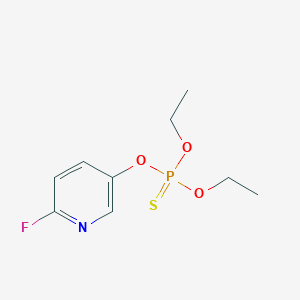
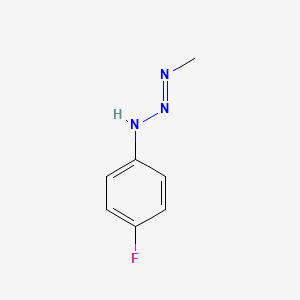


![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
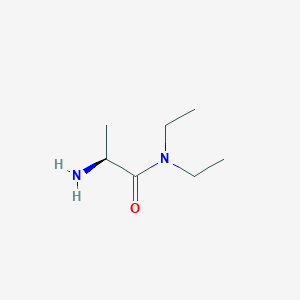
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)
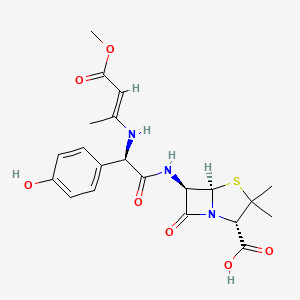
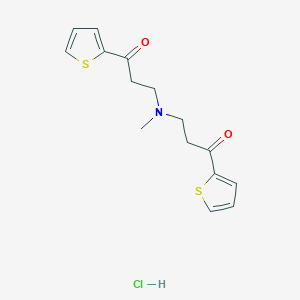

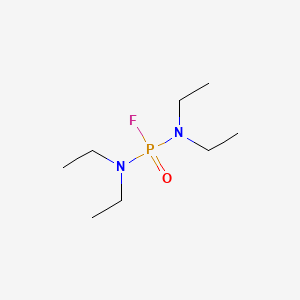
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
